Direct Black 38 serves as a general-purpose stain in histology and cytology for visualizing tissues and cells []. It has an affinity for cellulose and chitin, allowing researchers to distinguish these components from lignin in plant tissues and fungal cell walls [].
This dye is used to detect mycorrhizal colonization in plant roots, particularly for Allium species []. Mycorrhizae are symbiotic relationships between fungi and plant roots, and Direct Black 38 helps identify the presence and extent of fungal colonization in the root system.
Direct Black 38 has been employed for staining copepods, a group of small crustaceans found in marine environments []. The specific staining properties of the dye can aid in the identification and study of these organisms.
While not its primary application, some research explores Direct Black 38 as a model pollutant in wastewater treatment studies. Due to its structure and properties, it can be used to evaluate the effectiveness of various methods for removing dyes from wastewater [].
Direct Black 38 is a benzidine-based azo dye characterized by its chemical formula and a molecular weight of approximately 703.67 g/mol. It appears as gray-black microcrystals or a black powder and is known for its moderate solubility in water . As an azo dye, it contains the azo group (-N=N-), which is responsible for its vibrant coloration and is widely utilized in various dyeing processes, particularly in textiles .
Direct Black 38 is not used in biological systems and does not have a known mechanism of action in that context. Its primary function is as a coloring agent.
Direct Black 38 can be a hazardous compound. It belongs to the class of azo dyes, some of which have been linked to genotoxicity (DNA damage) and carcinogenicity (cancer). Studies have shown that Direct Black 38 induces unscheduled DNA synthesis in the liver and micronucleus formation in the bone marrow of rats [].
Direct Black 38 can also react with strong acids, oxidizing agents, and other chemicals to form toxic gases [].
Direct Black 38 has been associated with significant biological activity, particularly concerning its potential carcinogenic effects. Studies have indicated that it can be metabolized to free benzidine in vivo, which is a known carcinogen linked to various cancers, including liver and mammary tumors in animal models . Furthermore, it has been shown to exhibit toxicity towards certain microorganisms, which raises concerns regarding its environmental impact and safety in industrial applications .
The synthesis of Direct Black 38 typically involves:
This method allows for the production of various azo dyes by altering the coupling components . Additionally, alternative methods such as photocatalytic degradation have been explored for wastewater treatment applications involving Direct Black 38 .
Research on Direct Black 38 has highlighted several interaction studies focusing on its adsorption properties and degradation pathways. For instance:
These studies are crucial for understanding how to mitigate the environmental impact of this compound.
Direct Black 38 shares similarities with other benzidine-derived azo dyes. Here are some comparable compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Direct Blue 6 | C.I. Direct Blue 6 | Primarily used for dyeing silk and cotton; known for high stability. |
| Direct Brown 95 | C.I. Direct Brown 95 | Used for dyeing leather and paper; also derived from benzidine. |
| Direct Red 28 | C.I. Direct Red 28 | Known for bright red coloration; less toxic than Direct Black 38. |
| Direct Yellow 12 | C.I. Direct Yellow 12 | Used in textile applications; has lower environmental toxicity. |
What sets Direct Black 38 apart from these compounds is its specific application in achieving deep black shades while presenting significant health risks associated with benzidine metabolism. Its unique reactivity profile also makes it particularly hazardous when interacting with strong oxidizers or acids, necessitating careful handling and disposal practices .
Direct Black 38 is a complex trisazo synthetic dye characterized by a sophisticated molecular architecture incorporating multiple functional groups that contribute to its distinctive properties and applications. The compound exists primarily in its disodium salt form, with the molecular formula C₃₄H₂₅N₉Na₂O₇S₂ and a molecular weight of 781.73 grams per mole [1] [2] [3]. The free acid form of the compound possesses the molecular formula C₃₄H₂₇N₉O₇S₂ with a molecular weight of 737.8 grams per mole [4].
The systematic chemical name for Direct Black 38 is disodium 4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate [1] [4]. This compound is officially recognized under CAS Registry Number 1937-37-7 and carries the Colour Index designation C.I. Direct Black 38 with the Colour Index Number 30235 [1] [2] [3]. The European Inventory of Existing Commercial Chemical Substances identification number is 217-710-3 [5] [6].
Table 1: Basic Chemical Properties of Direct Black 38
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Sodium Salt) | C₃₄H₂₅N₉Na₂O₇S₂ | PubChem, ChemScene |
| Molecular Formula (Free Acid) | C₃₄H₂₇N₉O₇S₂ | PubChem |
| Molecular Weight (g/mol) | 781.73 | Multiple sources |
| CAS Registry Number | 1937-37-7 | Multiple sources |
| Colour Index Number | 30235 | Multiple sources |
| EINECS Number | 217-710-3 | Multiple sources |
| Melting Point (°C) | 109-110 | ChemicalBook, MedChemExpress |
| Physical Appearance | Black crystalline powder | Multiple sources |
| Density (g/cm³) | 1.61 | Chemsrc |
| LogP | 1.74-7.78 | SIELC, ChemScene |
The sodium salt configuration of Direct Black 38 represents a critical structural feature that fundamentally influences its physicochemical behavior and industrial applications. The molecule incorporates two sulfonic acid groups (-SO₃H) positioned at the 2 and 7 positions of the naphthalene ring system, which exist in their deprotonated sulfonate form (-SO₃⁻) when complexed with sodium cations [7] [8]. These sulfonic acid groups serve multiple functional roles within the molecular architecture.
The presence of sulfonic acid groups contributes significantly to the compound's exceptional water solubility, with reported solubility values reaching 40 grams per liter at 85°C [9] [10]. The ionic character imparted by these groups creates strong electrostatic interactions with water molecules, facilitating dissolution in aqueous media and producing characteristic greenish-black solutions [8] [9]. The sulfonic acid functionality also provides specific binding sites for interaction with cellulosic substrates, which underlies the direct dyeing properties that define this class of colorants [7].
From a spectroscopic perspective, the sulfonic acid groups exhibit characteristic infrared absorption bands. The asymmetric stretching vibrations of the S-O bonds in the SO₃H groups appear in the region between 1192-1336 cm⁻¹, while symmetric stretching occurs around 1043 cm⁻¹ [11] [12]. These spectroscopic signatures serve as diagnostic tools for identifying and characterizing the compound in analytical applications.
Direct Black 38 is classified as a trisazo dye, containing three distinct azo chromophore units (-N=N-) that serve as the primary source of its color-producing properties [2] [7]. The azo chromophores are strategically positioned within the molecular framework to create an extended conjugated system that enables efficient light absorption across the visible spectrum. The structural arrangement includes a central naphthalene ring system that acts as a coupling component, connected to multiple aromatic rings through azo linkages [1] [4].
The electronic structure of the azo chromophores involves π-electron delocalization across the N=N double bonds and the adjacent aromatic systems. This extended conjugation creates a system of molecular orbitals with relatively small energy gaps between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, facilitating electronic transitions in the visible light region [13] [14]. The specific wavelength of maximum absorption occurs in the range of 520-530 nanometers, which corresponds to the greenish-black appearance of the compound [15] [16].
The azo chromophores demonstrate characteristic tautomeric behavior, existing in equilibrium between azo and hydrazone forms depending on the chemical environment [14] [17]. This tautomerism is particularly influenced by solvent polarity, pH conditions, and the presence of hydrogen bonding interactions. In polar protic solvents, the hydrazone tautomer may be stabilized through intermolecular hydrogen bonding, while nonpolar environments favor the azo form [18].
Electronic transitions within the azo chromophore system are primarily of the π→π* type, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals [13] [14]. The presence of electron-donating groups such as amino substituents and electron-withdrawing groups like sulfonic acid groups creates intramolecular charge transfer characteristics that further influence the absorption properties and color intensity of the compound [16].
The solubility characteristics of Direct Black 38 reflect its complex molecular structure, which incorporates both hydrophilic and hydrophobic regions. The compound demonstrates pronounced solubility differences across various solvent systems, with behavior that can be systematically understood through consideration of its ionic character and structural features.
Table 2: Solubility Profile of Direct Black 38
| Solvent System | Solubility | Notes |
|---|---|---|
| Water | Soluble (greenish-black solution) | High water solubility due to sulfonic acid groups |
| Water (at 85°C) | 40 g/L | Maximum solubility at elevated temperature |
| Ethanol | Moderately soluble (greenish blue-black) | Adequate solubility |
| Methanol | Slightly soluble (when heated) | Requires heating for dissolution |
| DMSO | Slightly soluble | Limited solubility |
| Ethylene glycol monoethyl ether | Moderately soluble | Moderate solubility in polar aprotic solvent |
| Other organic solvents | Insoluble | General insolubility in nonpolar solvents |
| Cellosolve | Slightly soluble | Limited solubility in glycol ether |
In aqueous systems, Direct Black 38 exhibits exceptional solubility characteristics primarily attributed to the presence of two sulfonic acid groups that exist as sodium sulfonate salts [7] [8]. The compound readily dissolves in water to produce distinctive greenish-black solutions, with quantified solubility reaching 40 grams per liter at elevated temperatures of 85°C [9] [10]. This temperature-dependent solubility behavior indicates that the dissolution process involves both enthalpic and entropic contributions, with higher temperatures providing sufficient thermal energy to overcome lattice forces in the solid state.
The solubility in polar protic solvents such as ethanol and methanol demonstrates moderate to limited dissolution characteristics [8] [19]. In ethanol, the compound produces greenish blue-black solutions with adequate solubility for most practical applications [9] [10]. Methanol requires heating to achieve meaningful dissolution, suggesting that the hydrogen bonding interactions between the solvent and the sulfonic acid groups require additional thermal activation [19]. The color changes observed in different alcoholic solvents indicate specific solvation effects that influence the electronic structure and tautomeric equilibria of the azo chromophores.
Polar aprotic solvents such as dimethyl sulfoxide demonstrate limited but measurable solubility [19]. The reduced solubility in these systems reflects the absence of specific hydrogen bonding interactions that can stabilize the ionic sulfonate groups. Ethylene glycol monoethyl ether shows moderate solubility characteristics, likely due to its ability to participate in both hydrogen bonding and dipolar interactions with the compound [8].
The compound demonstrates general insolubility in nonpolar organic solvents, which is consistent with its ionic character and the presence of multiple polar functional groups [8] [9]. This selective solubility profile makes Direct Black 38 particularly suitable for aqueous dyeing processes while preventing unwanted migration into nonpolar phases during textile processing.
The thermal stability characteristics of Direct Black 38 are fundamentally determined by the stability of its constituent functional groups, particularly the azo linkages and the overall molecular architecture. The compound exhibits a well-defined melting point in the range of 109-110°C, indicating a relatively organized crystal structure in the solid state [20] [19] [21] [5].
Table 4: Thermal Stability Properties of Direct Black 38
| Parameter | Value | Comments |
|---|---|---|
| Melting Point (°C) | 109-110 | Sharp melting point range |
| Decomposition Temperature (°C) | >400 (estimated) | Azo bonds decompose at elevated temperatures |
| Thermal Stability Classification | Moderate thermal stability | Typical for sulfonated azo dyes |
| Storage Temperature Recommendation | 4°C (refrigeration) | Prevents degradation during storage |
| Light Sensitivity | Light sensitive | Photodegradation possible |
| Atmosphere Sensitivity | Requires inert atmosphere | Prevents oxidation |
Beyond the melting point, the thermal decomposition of Direct Black 38 follows pathways characteristic of azo compounds. The azo bonds (-N=N-) represent the most thermally labile components of the molecule, typically undergoing cleavage at temperatures above 400°C [22] [23]. This decomposition process involves the breaking of the π-bonds within the azo linkages, leading to the formation of nitrogen gas and corresponding aromatic amine fragments [22] [24].
The thermal decomposition pathway involves several distinct stages. Initial decomposition occurs through homolytic cleavage of the azo bonds, generating nitrogen radicals and corresponding aromatic radical species [22] [23]. These primary decomposition products can undergo further fragmentation, rearrangement, and recombination reactions, ultimately leading to the formation of smaller molecular weight compounds including aromatic amines, phenolic compounds, and various oxidation products [24] [23].
The presence of sulfonic acid groups influences the thermal stability profile by providing additional sites for thermal decomposition reactions. At elevated temperatures, the sulfonic acid groups can undergo desulfonation reactions, leading to the elimination of sulfur dioxide and the formation of hydroxylated aromatic compounds [22]. The sodium cations associated with the sulfonate groups may also participate in high-temperature reactions, potentially forming sodium sulfate and other inorganic byproducts.
Environmental factors significantly affect the thermal stability of Direct Black 38. The compound exhibits light sensitivity, with photodegradation processes occurring under ultraviolet and visible light exposure [20] [5]. These photochemical reactions can proceed through mechanisms involving the generation of reactive oxygen species and subsequent oxidative degradation of the aromatic rings and azo linkages. For this reason, storage under refrigerated conditions (4°C) and protection from light exposure are recommended to maintain compound integrity [20] [19].
The compound also demonstrates sensitivity to atmospheric oxygen, requiring storage under inert atmosphere conditions to prevent oxidative degradation [20] [19]. Oxidative processes can lead to the formation of quinonoid structures and other oxidation products that alter both the chemical and chromatic properties of the dye.
The spectroscopic characterization of Direct Black 38 provides comprehensive information about its molecular structure, electronic properties, and functional group composition. Multiple spectroscopic techniques offer complementary insights that enable complete structural elucidation and identification of the compound.
Table 3: Spectroscopic Characteristics of Direct Black 38
| Technique | Value/Observation | Reference/Notes |
|---|---|---|
| UV-Vis Absorption Maximum (nm) | 520-530 | Typical azo dye absorption in visible region |
| FTIR Azo Group Stretching (cm⁻¹) | 1504-1555 | Characteristic N=N stretching vibration |
| FTIR Sulfonic Acid Stretching (cm⁻¹) | 1192-1336 | Asymmetric and symmetric SO₃H stretching |
| FTIR Aromatic C-H Stretching (cm⁻¹) | 2900-3000 | Aromatic C-H stretching region |
| Color in Concentrated H₂SO₄ | Deep red-blue | Protonation effect in strong acid |
| Color in Concentrated HCl | Dark red-black | Structural changes in acidic medium |
| Color in Concentrated HNO₃ | Yellow-brown | Incomplete dissolution/degradation |
Ultraviolet-visible spectroscopy reveals the characteristic absorption profile of Direct Black 38, with the primary absorption maximum occurring in the range of 520-530 nanometers [15] [25] [16]. This absorption band corresponds to π→π* electronic transitions within the extended conjugated system formed by the three azo chromophores and their associated aromatic rings. The position and intensity of this absorption maximum are influenced by the degree of conjugation, the electronic effects of substituents, and the solvent environment.
The compound exhibits additional absorption features in the ultraviolet region, typically around 400 nanometers, which correspond to higher energy electronic transitions involving the aromatic ring systems [16]. The overall absorption spectrum demonstrates significant absorption across the visible range, contributing to the deep black appearance of the compound. The molar extinction coefficient values are typically high, reflecting the strong chromophoric character of the trisazo system.
Solvent effects significantly influence the ultraviolet-visible absorption characteristics of Direct Black 38. In polar protic solvents, hydrogen bonding interactions can stabilize specific electronic states, leading to shifts in absorption maxima and changes in absorption intensity [13] [18]. The compound demonstrates solvatochromic behavior, with color changes observed in different solvent systems reflecting alterations in the electronic structure and tautomeric equilibria.
Fourier Transform Infrared spectroscopy provides detailed information about the functional groups present in Direct Black 38. The azo chromophores exhibit characteristic N=N stretching vibrations in the region between 1504-1555 cm⁻¹ [11] [12]. These bands serve as diagnostic signatures for the presence of azo linkages and can be used to distinguish between different types of azo compounds based on their substitution patterns and electronic environments.
The sulfonic acid groups display multiple characteristic absorption bands in the infrared spectrum. The asymmetric stretching vibrations of the S-O bonds appear in the region around 1192-1336 cm⁻¹, while symmetric stretching occurs at lower frequencies around 1043 cm⁻¹ [11] [12]. The presence of these bands confirms the sulfonic acid functionality and provides information about the ionic state of these groups.
Aromatic C-H stretching vibrations appear in the region between 2900-3000 cm⁻¹, indicating the presence of multiple aromatic ring systems within the molecular structure [11]. Additional bands corresponding to aromatic C=C stretching vibrations typically appear around 1600 cm⁻¹, providing further confirmation of the aromatic character of the compound.
The infrared spectrum also reveals information about hydrogen bonding interactions, particularly in the region around 3200-3300 cm⁻¹ where O-H stretching vibrations of hydroxyl groups and N-H stretching vibrations of amino groups can be observed [11]. These bands provide insights into intramolecular and intermolecular hydrogen bonding patterns that influence the physical properties and crystalline structure of the compound.
Nuclear Magnetic Resonance spectroscopy, while challenging for paramagnetic systems, can provide valuable structural information about Direct Black 38 [26] [27]. Proton Nuclear Magnetic Resonance spectroscopy can reveal the connectivity and environment of hydrogen atoms within the aromatic rings, while Carbon-13 Nuclear Magnetic Resonance can provide information about the carbon framework and substitution patterns. The complex nature of the molecule, with multiple aromatic rings and various substituents, results in intricate spectra that require careful analysis and interpretation.
Health Hazard